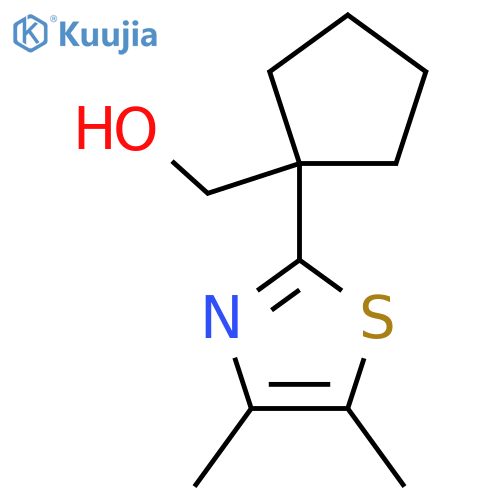Cas no 2172096-43-2 (1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)

2172096-43-2 structure
商品名:1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol
- EN300-1627291
- 2172096-43-2
- [1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol
-
- インチ: 1S/C11H17NOS/c1-8-9(2)14-10(12-8)11(7-13)5-3-4-6-11/h13H,3-7H2,1-2H3
- InChIKey: QROWVCUOBXZVBG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)N=C1C1(CO)CCCC1
計算された属性
- せいみつぶんしりょう: 211.10308534g/mol
- どういたいしつりょう: 211.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 61.4Ų
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627291-0.25g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.25g |
$1065.0 | 2023-06-04 | ||
| Enamine | EN300-1627291-0.1g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.1g |
$1019.0 | 2023-06-04 | ||
| Enamine | EN300-1627291-0.5g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.5g |
$1111.0 | 2023-06-04 | ||
| Enamine | EN300-1627291-0.05g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.05g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-1627291-100mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 100mg |
$1019.0 | 2023-09-22 | ||
| Enamine | EN300-1627291-1000mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 1000mg |
$1157.0 | 2023-09-22 | ||
| Enamine | EN300-1627291-250mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 250mg |
$1065.0 | 2023-09-22 | ||
| Enamine | EN300-1627291-500mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 500mg |
$1111.0 | 2023-09-22 | ||
| Enamine | EN300-1627291-5000mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 5000mg |
$3355.0 | 2023-09-22 | ||
| Enamine | EN300-1627291-1.0g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 1g |
$1157.0 | 2023-06-04 |
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
2172096-43-2 (1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol) 関連製品
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
